Lys01 Exhibits >10-Fold Higher Autophagy Inhibitory Potency than HCQ and CQ via LC3-II/LC3-I Ratio Quantification
In LN229 glioblastoma cells treated for 4 hours, Lys01 (tested as Lys05) at 10 µM induced an LC3-II/LC3-I ratio of 15.4, whereas treatment with 100 µM chloroquine (CQ) or hydroxychloroquine (HCQ) yielded a ratio of <6.4 . This represents a >2.4-fold higher absolute LC3-II/LC3-I ratio at a 10-fold lower concentration, indicating a functional potency advantage of more than one order of magnitude. Lys01's dimeric structure—featuring two 7-chloroquinoline rings and a triamine linker—is essential for this enhanced potency, as monomeric analogs (Lys02) and analogs lacking the 7-chloro substituent (Lys03) or containing a polyether linker (Lys04) show 9- to 30-fold lower potency [1].
| Evidence Dimension | LC3-II/LC3-I ratio (autophagy flux inhibition) |
|---|---|
| Target Compound Data | LC3-II/LC3-I ratio = 15.4 |
| Comparator Or Baseline | CQ or HCQ at 100 µM: LC3-II/LC3-I ratio < 6.4 |
| Quantified Difference | >2.4-fold higher ratio at 1/10th the concentration (>10-fold potency advantage) |
| Conditions | LN229 glioblastoma cells, 4 h treatment, 10 µM Lys05 (Lys01 trihydrochloride) vs. 100 µM CQ/HCQ |
Why This Matters
Researchers requiring robust autophagy blockade at clinically relevant concentrations should select Lys01 over HCQ/CQ to avoid incomplete target engagement.
- [1] McAfee Q, et al. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency. Proc Natl Acad Sci U S A. 2012;109(21):8253-8258. View Source
